5-Bromo-2-propoxybenzene-1-sulfonyl chloride
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Overview
Description
5-Bromo-2-propoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H10BrClO3S and a molecular weight of 313.6 g/mol . It is a derivative of benzenesulfonyl chloride, characterized by the presence of a bromine atom at the 5-position, a propoxy group at the 2-position, and a sulfonyl chloride group at the 1-position of the benzene ring . This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 5-Bromo-2-propoxybenzene-1-sulfonyl chloride typically involves multiple steps. One common method starts with the bromination of 2-propoxybenzene to introduce the bromine atom at the 5-position . This is followed by the sulfonylation of the brominated intermediate to introduce the sulfonyl chloride group at the 1-position . The reaction conditions often involve the use of reagents such as bromine, sulfuryl chloride, and appropriate solvents to facilitate the reactions .
Chemical Reactions Analysis
5-Bromo-2-propoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation and Reduction Reactions: The bromine atom and the sulfonyl chloride group can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles . The major products formed depend on the specific reaction conditions and the nature of the nucleophiles used .
Scientific Research Applications
5-Bromo-2-propoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is employed in the development of new drugs and therapeutic agents due to its ability to form diverse chemical structures.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.
Biological Studies: It is utilized in biochemical research to study enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-propoxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various sulfonyl derivatives, which can interact with biological molecules and pathways . The bromine atom and the propoxy group also contribute to the compound’s reactivity and specificity in different reactions .
Comparison with Similar Compounds
5-Bromo-2-propoxybenzene-1-sulfonyl chloride can be compared with other similar compounds, such as:
5-Bromo-2-methoxybenzenesulfonyl chloride: This compound has a methoxy group instead of a propoxy group, which affects its reactivity and applications.
5-Bromo-2-hydroxybenzenesulfonyl chloride: The presence of a hydroxy group makes this compound more hydrophilic and alters its chemical behavior.
5-Bromo-2-ethoxybenzenesulfonyl chloride: The ethoxy group provides different steric and electronic effects compared to the propoxy group.
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications .
Properties
IUPAC Name |
5-bromo-2-propoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO3S/c1-2-5-14-8-4-3-7(10)6-9(8)15(11,12)13/h3-4,6H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCZSGFZDFOXHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048921-25-0 |
Source
|
Record name | 5-bromo-2-propoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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